![molecular formula C10H10N2O B14491045 3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one CAS No. 64230-49-5](/img/structure/B14491045.png)
3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one is a compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction between 2-oxindole and an appropriate aldehyde, followed by methylation. The reaction conditions typically involve the use of a base such as sodium hydride and a methylating agent like iodomethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave-assisted synthesis has been explored to improve reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized indole derivatives, which can have significant biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain kinases, which play a crucial role in cell signaling and regulation. The compound’s ability to bind to these targets and modulate their activity is key to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(Dimethylamino)methylidene]-1,3-dihydro-2H-indol-2-one
- 3-[(Phenylamino)methylidene]-1,3-dihydro-2H-indol-2-one
- 3-[(Amino)methylidene]-1,3-dihydro-2H-indol-2-one
Uniqueness
3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group enhances its reactivity and potential for various chemical transformations, making it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
64230-49-5 |
|---|---|
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
3-(methyliminomethyl)-1H-indol-2-ol |
InChI |
InChI=1S/C10H10N2O/c1-11-6-8-7-4-2-3-5-9(7)12-10(8)13/h2-6,12-13H,1H3 |
InChI-Schlüssel |
WIHKMWCRAUMQTD-UHFFFAOYSA-N |
Kanonische SMILES |
CN=CC1=C(NC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


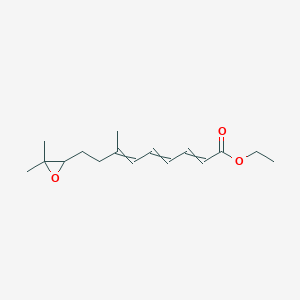
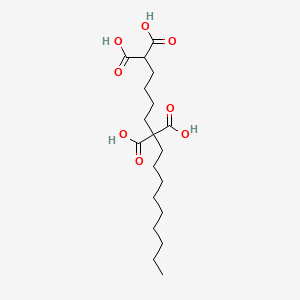
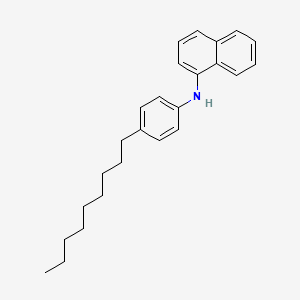
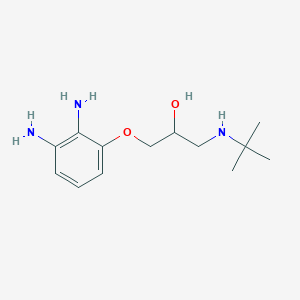
![2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14490992.png)
![2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline](/img/structure/B14490993.png)
![N-[(Azepane-1-carbonyl)sulfanyl]benzamide](/img/structure/B14490997.png)
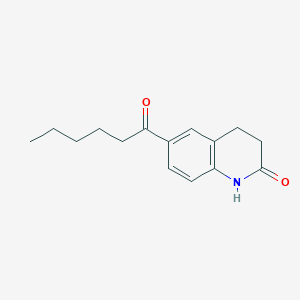
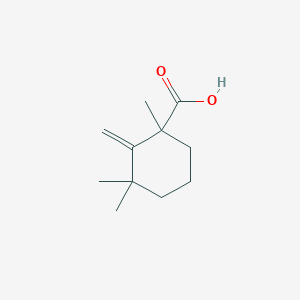
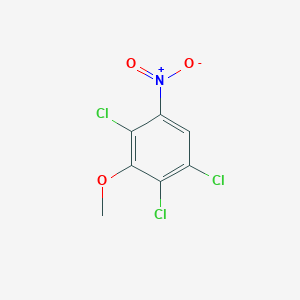

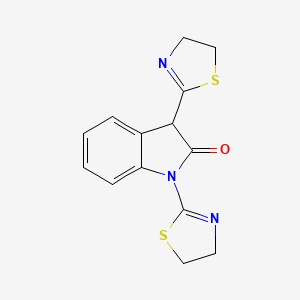
![2,4,4-Trimethyl-3-[(2-methylbenzene-1-sulfonyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14491033.png)

